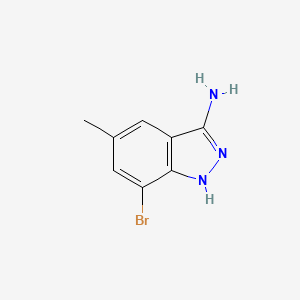

7-溴-5-甲基-1H-吲唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

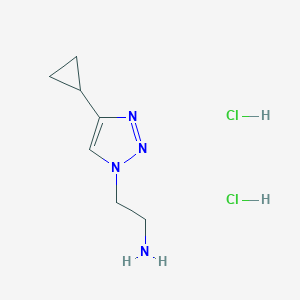

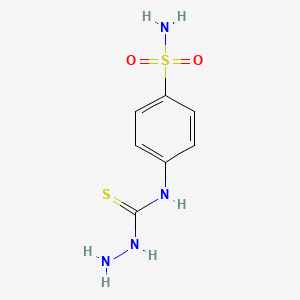

“7-bromo-5-methyl-1H-indazol-3-amine” is a chemical compound with the CAS Number: 1388073-21-9 . It has a molecular weight of 226.08 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of indazole derivatives, which includes “7-bromo-5-methyl-1H-indazol-3-amine”, has been a subject of research . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The compounds were evaluated for their inhibitory activities against human cancer cell lines .Physical And Chemical Properties Analysis

“7-bromo-5-methyl-1H-indazol-3-amine” is a powder at room temperature . It has a molecular weight of 226.08 .作用机制

The mechanism of action of 7-bromo-5-methyl-1H-indazol-3-amine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and survival of cancer cells and reduce inflammation in the body.

Biochemical and Physiological Effects

7-bromo-5-methyl-1H-indazol-3-amine has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the proliferation of these cells. Additionally, this compound can reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the main advantages of using 7-bromo-5-methyl-1H-indazol-3-amine in lab experiments is its high potency and selectivity for certain enzymes. This makes it an ideal candidate for drug discovery and development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for the research and development of 7-bromo-5-methyl-1H-indazol-3-amine. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in the treatment of cancer. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Conclusion

In conclusion, 7-bromo-5-methyl-1H-indazol-3-amine is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields, and its mechanism of action involves the inhibition of protein kinases. This compound has demonstrated biochemical and physiological effects, including anticancer and anti-inflammatory activity. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research and development in various fields.

合成方法

The synthesis method of 7-bromo-5-methyl-1H-indazol-3-amine involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-amino-3-bromoaniline. This method has been optimized to produce high yields of the compound and has been reported in several scientific papers.

科学研究应用

Lenacapavir 的合成

“7-溴-5-甲基-1H-吲唑-3-胺”是一种杂环片段,用于合成Lenacapavir,Lenacapavir 是一种强效衣壳抑制剂,用于治疗 HIV-1 感染 . 已经描述了一种从廉价的 2,6-二氯苯腈合成该化合物的新方法 . 该合成方法采用两步法,包括区域选择性溴化和用肼形成杂环 .

抗增殖活性

“7-溴-5-甲基-1H-吲唑-3-胺”的一些衍生物,如 3-氨基-1H-吲唑-1-甲酰胺,已显示出有趣的抗增殖活性 . 特别是,发现像 3-氨基- N -(4-苄基苯基)-1H-吲唑-1-甲酰胺和 3-氨基- N -(4-丁氧基苯基)-1H-吲唑-1-甲酰胺这样的化合物在低于 1 μM 的浓度下可以抑制许多肿瘤细胞系的细胞生长 .

药用应用

含吲唑的杂环化合物,包括“7-溴-5-甲基-1H-吲唑-3-胺”,具有广泛的药用应用 . 它们用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 . 吲唑也可以用作磷酸肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸道疾病 .

生物活性化合物的合成

3-氨基吲唑是一类特殊的杂环结构,常见于许多生物活性化合物中 . 例如,这种结构存在于糖原合酶 3β 抑制剂 1 中,该物质具有治疗阿尔茨海默病的潜力 . 3-氨基吲唑被开发为治疗缺铁的可能方法 ,而利凡尼布是一种有效的酪氨酸激酶受体抑制剂,用于抑制肿瘤生长 .

属性

IUPAC Name |

7-bromo-5-methyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5-7(6(9)3-4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJWBAIGVFDFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1388073-21-9 |

Source

|

| Record name | 7-bromo-5-methyl-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)